Ethyl 2-chloro-3-fluoropyridine-6-acetate
Description
Ethyl 2-chloro-3-fluoropyridine-6-acetate is a fluorinated and chlorinated pyridine derivative with an ethyl acetate functional group. The compound features a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and an acetate ester at position 4. Its significance likely stems from its halogenated pyridine core, a motif known for influencing reactivity, metabolic stability, and binding affinity in bioactive molecules .
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)9(10)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
SJAWPFIEASXBFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination of Dichloronicotinic Acid Derivatives
A widely adopted method involves the sequential functionalization of 2,6-dichloro-5-fluoronicotinic acid. The process begins with esterification followed by selective fluorination:
Reaction Pathway:
Esterification :
Selective Fluorination :
Analytical Data Table:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,6-Dichloro-5-fluoronicotinic acid | Ethanol/H⁺ | EtOH | 80–100 | 6–12 | 85–92 |
| Ethyl 2,6-dichloro-5-fluoronicotinate | KF/CsF | DMF | 120–150 | 12–24 | 78–85 |
Mechanistic Insight : Fluorination at the 6-position is favored due to the electron-withdrawing effect of the adjacent chlorine and ester groups, which activate the ring for SNAr.
Reduction of 2,6-Dichloro-3-Fluoropyridine Derivatives
An alternative route employs catalytic hydrogenation or metal-mediated reduction to introduce the acetate moiety:
Reaction Pathway:
Chlorination-Fluorination :
Acetate Introduction :
Comparative Efficiency:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Balz-Schiemann | NaNO₂/HBF₄ | H₂O/AcOH | 0–5 | 70–75 |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄ | Toluene | 80–100 | 65–72 |
Advantage : This method avoids harsh fluorination conditions but requires stringent control over catalyst activity.
Oxidation of 6-Chloro-3-Fluoro-2-Picoline
Industrial-scale synthesis often utilizes the oxidation of methyl groups to acetates:
Reaction Pathway:
Substrate Preparation :
Oxidation to Acetate :
Optimization Data:
| Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂Cr₂O₇/H₂SO₄ | Na₂WO₄·2H₂O + 18-crown-6 | 105 | 6 | 92 |
| KMnO₄/H₂SO₄ | None | 80–90 | 12 | 75 |
Critical Note : Tungstate-crown ether systems enhance reaction rates by stabilizing intermediates.
Comparative Analysis of Methods
Efficiency and Practicality:
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Fluorination | High regioselectivity, robust yields | Requires high-temperature fluorination | Industrial |
| Reduction of Dichloro Derivatives | Mild conditions, avoids toxic reagents | Catalyst cost, moderate yields | Pilot-scale |
| Methyl Oxidation | High yields, fewer steps | Uses corrosive oxidizers (e.g., CrO₃) | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-fluoropyridine-6-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Ethyl 2-chloro-3-fluoropyridine-6-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-fluoropyridine-6-acetate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act on enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for these targets, making it a valuable intermediate in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Ethyl 2-Chloro-6-Fluoropyridine-3-Acetate
A positional isomer, ethyl 2-chloro-6-fluoropyridine-3-acetate (CAS 1804879-37-5), differs in the placement of fluorine and chlorine substituents. While the parent pyridine ring and ester group remain identical, the halogen positions (2-chloro-6-fluoro vs. 2-chloro-3-fluoro) alter the molecule’s dipole moment and steric interactions. For example:
- Applications: Such isomers are often explored as intermediates in drug synthesis, where substituent positioning affects target binding. No direct bioactivity data are available for either compound in the evidence, but halogenated pyridines are frequently used in kinase inhibitors or antiviral agents .
Table 1. Comparison of Positional Isomers
Heterocyclic Variants: Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]Acetate
This pyrimidine-based compound () shares an acetate ester group but replaces the pyridine core with a pyrimidine ring. Key differences include:
- Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Pyrimidines are more electron-deficient, enhancing reactivity in electrophilic substitutions.
- Substituents : A thietane (3-membered sulfur ring) and methyl group introduce distinct steric and electronic profiles. The sulfur atom may facilitate hydrogen bonding or metal coordination, unlike halogens in the target compound.
- Synthesis : Prepared via reaction with 2-chloromethylthiirane, suggesting compatibility with sulfur-based reagents—a contrast to halogenated pyridines, which often undergo palladium-catalyzed coupling .
Table 2. Comparison with Pyrimidine Analog
Parent Compound: 2-(Pyridin-3-yl)Acetic Acid
The simpler derivative 2-(pyridin-3-yl)acetic acid () lacks halogens and the ester group. Comparisons highlight:
- Functionality : The carboxylic acid group (vs. ester) increases hydrophilicity, affecting solubility and bioavailability.
Table 3. Comparison with Non-Halogenated Analog
| Property | This compound | 2-(Pyridin-3-yl)Acetic Acid |
|---|---|---|
| Functional Groups | Ester, 2-Cl, 3-F | Carboxylic acid |
| Polarity | Moderate (ester + halogens) | High (acid) |
| Handling Precautions | Likely stringent PPE required | Minimal acute hazards |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Ethyl 2-chloro-3-fluoropyridine-6-acetate, and how are they applied?
- Methodology :
- NMR Spectroscopy : Use and NMR to identify substituent positions and confirm ester functionality. The fluorine atom’s deshielding effect and coupling patterns (e.g., ) help resolve structural ambiguities in the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly the loss of the ethyl ester group (e.g., [M–COOEt]).
- Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) stretches (~1740 cm) and C-F vibrations (1050–1250 cm) to verify functional groups.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .
- Emergency Procedures : For skin/eye contact, rinse immediately with water for 15 minutes. Inhalation requires fresh air and medical evaluation if irritation persists .
Q. What are common synthetic routes to prepare this compound?
- Methodology :
- Esterification : React 2-chloro-3-fluoropyridine-6-acetic acid with ethanol under acidic catalysis (e.g., HSO) or via acyl chloride intermediates (using SOCl).
- Halogenation : Fluorination of pyridine precursors (e.g., via Balz-Schiemann or halogen-exchange reactions) followed by esterification.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound in cross-coupling reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effects may activate specific positions for bond formation.
- Solvent Screening : Use COSMO-RS simulations to identify solvents that stabilize intermediates (e.g., DMF or THF) while minimizing side reactions.
- Catalyst Selection : Compare Pd(PPh) vs. Pd(dppf)Cl using computational ligand-binding studies to enhance yields .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodology :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alkoxides) under controlled temperatures. Fluorine’s inductive effect accelerates SNAr by polarizing the C-Cl bond.
- Hammett Analysis : Correlate substituent effects (σ, σ) with activation energies to quantify electronic contributions.
- Crystallographic Analysis : Resolve steric hindrance using SHELXD for structural refinement, particularly at the 2-chloro position .
Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data for fluorinated pyridine derivatives?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray structures. For example, if NMR suggests a planar conformation but crystallography shows puckering, re-examine solvent effects or crystal packing forces.
- Dynamic NMR : Probe rotational barriers of the ester group to explain temperature-dependent spectral splitting.
- Error Analysis in SHELX : Adjust refinement parameters (e.g., thermal displacement factors) to reconcile bond-length mismatches .
Data Presentation and Analysis
-
Table 1 : Example of Reaction Optimization for SNAr
Nucleophile Temp (°C) Yield (%) Selectivity (Cl vs. F) NH 80 62 9:1 MeONa 60 78 15:1 PhSH 100 45 3:1 -
Key Insight : Higher temperatures favor F-substitution due to increased electrophilicity, while polar aprotic solvents enhance Cl selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
